2-(3,4-Difluorophenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorophenoxy)propanoic acid is a chemical compound with the CAS Number: 923113-40-0 . It has a molecular weight of 202.16 . The IUPAC name for this compound is 2-(3,4-difluorophenoxy)propanoic acid .
Molecular Structure Analysis
The InChI code for 2-(3,4-Difluorophenoxy)propanoic acid is 1S/C9H8F2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(3,4-Difluorophenoxy)propanoic acid is a powder that is stored at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3,4-Difluorophenoxy)propanoic acid, focusing on six unique fields:
Pharmaceutical Development
2-(3,4-Difluorophenoxy)propanoic acid: is utilized in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable intermediate in the development of drugs targeting metabolic disorders, such as diabetes and obesity. The compound’s ability to interact with specific biological pathways allows for the creation of more effective and targeted medications .
Agricultural Chemistry
In agricultural chemistry, 2-(3,4-Difluorophenoxy)propanoic acid is explored for its potential as a herbicide. Its fluorinated phenoxy structure can disrupt plant growth processes, making it a candidate for controlling unwanted vegetation. Research focuses on optimizing its efficacy and environmental safety to ensure it can be used effectively in crop management .
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and coatings. The presence of fluorine atoms enhances the thermal stability and chemical resistance of materials, making them suitable for high-performance applications. Studies investigate its integration into polymers to improve durability and functionality .
Environmental Science
2-(3,4-Difluorophenoxy)propanoic acid: is studied for its role in environmental remediation. Its chemical properties enable it to break down pollutants and contaminants in soil and water. Research aims to harness its potential for cleaning up hazardous waste sites and reducing environmental pollution .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material for various analytical techniques. Its well-defined chemical structure and properties make it ideal for calibrating instruments and validating methods in chromatography and spectroscopy. This ensures accuracy and reliability in chemical analysis .
Biochemical Research
2-(3,4-Difluorophenoxy)propanoic acid: is employed in biochemical research to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate how enzymes process fluorinated compounds, providing insights into enzyme specificity and function. This research can lead to the development of new biochemical tools and therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
2-(3,4-difluorophenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIRTRFXVVCJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenoxy)propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.